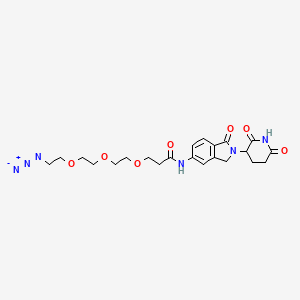
Lenalidomide-5'-CO-PEG3-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-PEG3-C2-azide is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of medicinal chemistry and drug discovery, especially for its role in the development of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
The synthesis of Lenalidomide-5’-CO-PEG3-C2-azide involves several steps. The compound is typically prepared by conjugating lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. The synthetic route generally includes the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group that can facilitate the attachment of the PEG linker.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG3.
Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Conjugation Reactions: The compound can be conjugated to other molecules, such as proteins or small molecules, through the azide group.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-PEG3-C2-azide has several scientific research applications:
Wirkmechanismus
Lenalidomide-5’-CO-PEG3-C2-azide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor of the complex, the compound alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of transcription factors like IKZF1 and IKZF3 is crucial for therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-5’-CO-PEG3-C2-azide is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Thalidomide: An immunomodulatory drug with similar structural features but different functional groups and applications.
Pomalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Lenalidomide-PEG5-C2-azide: A similar compound with a longer PEG linker, which may affect its pharmacokinetic properties and efficacy.
The uniqueness of Lenalidomide-5’-CO-PEG3-C2-azide lies in its specific design for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C22H28N6O7 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31) |
InChI-Schlüssel |
FDEBJVWPIGCGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


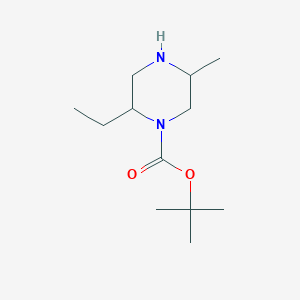
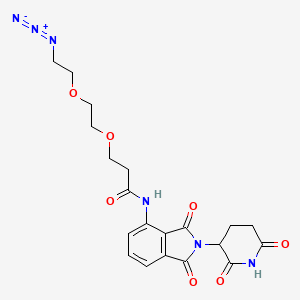
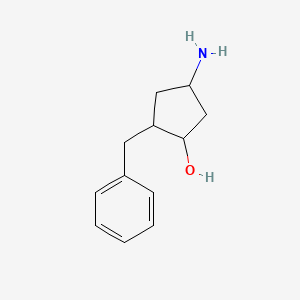
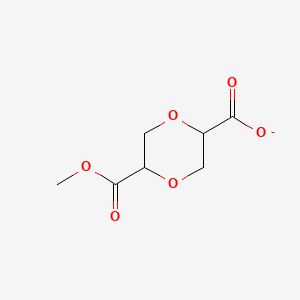
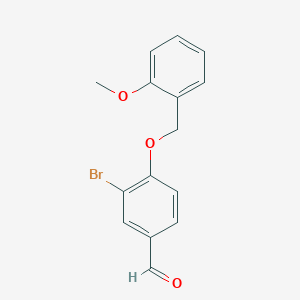

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
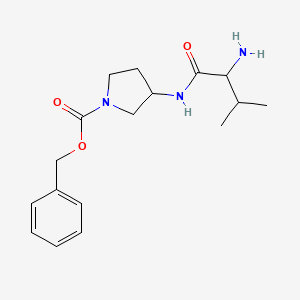
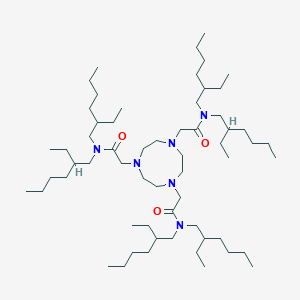
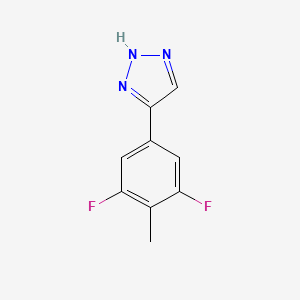
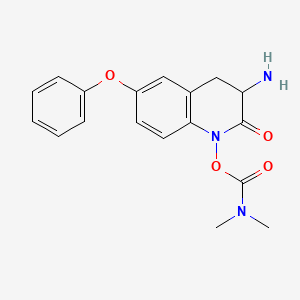
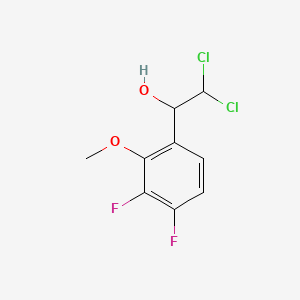
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

